molecular formula C10H9NO2 B1603483 2-(1H-Indol-5-YL)acetic acid CAS No. 34298-84-5

2-(1H-Indol-5-YL)acetic acid

Cat. No. B1603483
M. Wt: 175.18 g/mol
InChI Key: LNDWMQWLWGXEET-UHFFFAOYSA-N
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Patent
US04894386

Procedure details

A solution of 1-(4-methylphenylsufonyl)indole-6-acetonitrile (9.5 g) in ethanol (58 ml) was treated with 20% (w/v) sodium hydroxide (58 ml) and heated to reflux for 2.5 hr. The ethanol was evaporated and the aqueous residue was slowly acidified at 0° with concentrated hydrochloric acid. The white precipitate was collected by filtration, washed with water and dried under vacuum to give indole-5-acetic acid (4.1 g, 68%) as an ivory powder: NMR (250 MHz, DMSO-d6): 3.57(s, 2H, ArCH2), 9.65(dd, 1H, H6 -indole), 7.40(s, 1H, H4 -indole).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S([N:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17](CC#N)[CH:18]=3)[CH:13]=[CH:12]2)(=O)=O)=CC=1.[OH-:23].[Na+].[CH2:25]([OH:27])[CH3:26]>>[NH:11]1[C:19]2[C:14](=[CH:15][C:16]([CH2:26][C:25]([OH:23])=[O:27])=[CH:17][CH:18]=2)[CH:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)CC#N
Name
Quantity
58 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
was slowly acidified at 0° with concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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